molecular formula C14H15BrN4O B6623524 3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide

3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide

Cat. No.: B6623524
M. Wt: 335.20 g/mol
InChI Key: STKYFYRIHXQRBZ-UHFFFAOYSA-N
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Description

3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a bromine atom at the third position of the pyridine ring, a tert-butyl group attached to the pyrimidine ring, and a carboxamide functional group

Preparation Methods

The synthesis of 3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-bromopyridine-2-carboxylic acid with 2-tert-butylpyrimidin-4-amine in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane under mild conditions to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:

  • Substitution Reactions: : The bromine atom at the third position of the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

  • Oxidation Reactions: : The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives. Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for these transformations.

  • Reduction Reactions: : Reduction of the carboxamide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF), leading to the formation of corresponding amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce N-oxide derivatives.

Scientific Research Applications

3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide has several scientific research applications, including:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

  • Medicine: : Due to its potential biological activities, the compound is explored as a lead compound in drug discovery and development. It serves as a starting point for the design of new drugs with improved efficacy and safety profiles.

  • Industry: : In the industrial sector, the compound is used in the development of specialty chemicals, agrochemicals, and advanced materials. Its versatility makes it suitable for various applications in different industries.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O/c1-14(2,3)13-17-8-6-10(19-13)18-12(20)11-9(15)5-4-7-16-11/h4-8H,1-3H3,(H,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKYFYRIHXQRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=N1)NC(=O)C2=C(C=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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